molecular formula C22H20N4O3 B2660029 1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797139-74-2

1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No. B2660029
CAS RN: 1797139-74-2
M. Wt: 388.427
InChI Key: KWXAUQAYPHQIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

A series of diaryl ureas, including compounds with structural similarities to the specified chemical, have demonstrated significant antiproliferative effects on various cancer cell lines. These effects are comparable to those of sorafenib, a positive control, suggesting potential as BRAF inhibitors in cancer research (Jian Feng et al., 2020).

Thermal Stability and Fragmentation

Research into the thermolysis of 1,2,4-oxadiazoles, closely related to the specified compound, has provided insights into the thermal stability and fragmentation patterns of these molecules. This knowledge is crucial for understanding the behavior of such compounds under high-temperature conditions, relevant in various chemical processes (W. R. Mitchell & R. Paton, 2010).

Molecular Structure and Computational Studies

The molecular structure and computational studies of compounds structurally related to the specified chemical have been conducted, revealing their potential in developing new antitumor agents. These studies include density functional theory (DFT) calculations and molecular docking, highlighting the compounds' NLO properties and potential inhibitory effects against CDK2 (T. Karakurt et al., 2016).

In Vitro Biological Assessment

Compounds incorporating the 1,3,4-oxadiazole moiety have been evaluated for their antibacterial and enzyme inhibition potential. This research emphasizes the potential bioactivity of such molecules, with specific compounds demonstrating significant activity against bacterial strains and various enzymes. The findings support the utility of these compounds in drug research and development (N. Virk et al., 2023).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-9-10-17(12-15(14)2)23-22(27)24-18-7-4-3-6-16(18)13-20-25-21(26-29-20)19-8-5-11-28-19/h3-12H,13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXAUQAYPHQIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

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